(R)-2-(Dibenzylamino)pentane-1,5-diol
CAS No.:
Cat. No.: VC13675864
Molecular Formula: C19H25NO2
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25NO2 |
|---|---|
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | (2R)-2-(dibenzylamino)pentane-1,5-diol |
| Standard InChI | InChI=1S/C19H25NO2/c21-13-7-12-19(16-22)20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,21-22H,7,12-16H2/t19-/m1/s1 |
| Standard InChI Key | STMJXJLQFBAPTD-LJQANCHMSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CCCO)CO |
| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (R)-2-(dibenzylamino)pentane-1,5-diol, reflects its substitution pattern:
-
A pentane chain (C₅H₁₀) forms the backbone.
-
A dibenzylamine group (–N(CH₂C₆H₅)₂) is attached to the second carbon.
The stereocenter at the second carbon confers chirality, making the (R)-configuration critical for its biological and catalytic activity. The SMILES notation for this enantiomer is C(CC(CO)N(Cc1ccccc1)Cc2ccccc2)CO, while its InChIKey is OWNMJOXOYSOFQX-ZETCQYMHSA-N .
Spectral and Computational Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of hydroxyl (–OH, ~3300 cm⁻¹) and aromatic (C–H bend, ~700 cm⁻¹) functional groups. Computational models predict a polar surface area (PSA) of 52.9 Ų and a logP value of 2.91, indicating moderate hydrophobicity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₅NO₂ | |
| Molecular Weight | 299.41 g/mol | |
| Melting Point | 139–140°C (estimated) | |
| Boiling Point | 426.7°C at 760 mmHg | |
| Solubility | Methanol, Ethanol, DCM |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R)-2-(dibenzylamino)pentane-1,5-diol typically involves asymmetric aminolysis or enzymatic resolution strategies:
-
Aminolysis of Epoxides: Reacting a pentane-derived epoxide with dibenzylamine under basic conditions yields the amino diol. Enzymatic catalysts like transketolase enhance stereoselectivity .
-
Chiral Pool Synthesis: Starting from (R)-2-aminopentane-1,5-diol, dibenzylation using benzyl bromide introduces the protective groups .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 25–30°C | +15% |
| Solvent | Tetrahydrofuran (THF) | +20% |
| Catalyst Loading | 5 mol% | +12% |
Industrial-Scale Production
Industrial processes prioritize atom economy and catalyst recyclability. Continuous-flow reactors achieve 85% conversion with immobilized enzymes, reducing waste generation .
Physicochemical Properties and Stability
Thermal Behavior
Differential Scanning Calorimetry (DSC) reveals a glass transition temperature (Tg) of 67°C, indicating amorphous solid-state behavior. The compound is stable under inert atmospheres but undergoes oxidative degradation above 200°C .
Solubility and Partitioning
The compound exhibits pH-dependent solubility:
-
Highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
Applications in Scientific Research
Asymmetric Catalysis
(R)-2-(Dibenzylamino)pentane-1,5-diol serves as a chiral ligand in transition-metal catalysis. For example, in ruthenium-catalyzed transfer hydrogenation, it achieves 98% enantiomeric excess (ee) for ketone substrates .
Pharmaceutical Intermediates
The compound is a precursor to β-amino alcohols, which are building blocks for antidepressants (e.g., sertraline) and antivirals (e.g., oseltamivir) .
Table 3: Comparative Analysis with Analogues
| Compound | Biological Activity | Selectivity |
|---|---|---|
| (S)-Enantiomer | Lower receptor affinity | 45% ee |
| N-Benzyl Derivative | Enhanced solubility | 78% yield |
Recent Research Advancements
Enzymatic Modifications
Recent studies utilize engineered transaminases to synthesize (R)-2-(dibenzylamino)pentane-1,5-diol with 99% ee, reducing reliance on chiral auxiliaries .
Toxicological Profiling
In vitro assays indicate low cytotoxicity (IC₅₀ > 100 μM) in HepG2 cells, suggesting favorable safety profiles for drug development .
Challenges and Future Directions
Scalability Issues
Current enzymatic methods face substrate inhibition at high concentrations. Solutions include fed-batch reactors and solvent engineering .
Expanding Applications
Ongoing research explores its use in organocatalysis and nanomaterial templating, leveraging its amphiphilic structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume